molecular formula C7H13F2N B12835812 2,2-Difluoro-1,3,3-trimethylpyrrolidine

2,2-Difluoro-1,3,3-trimethylpyrrolidine

Cat. No.: B12835812
M. Wt: 149.18 g/mol
InChI Key: BZSBPSOVPACROP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3,3-trimethylpyrrolidine is a fluorinated heterocyclic compound with the molecular formula C7H13F2N This compound is characterized by the presence of two fluorine atoms and three methyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3,3-trimethylpyrrolidine typically involves the introduction of fluorine atoms into a pyrrolidine precursor. One common method is the reaction of 1,3,3-trimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3,3-trimethylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

2,2-Difluoro-1,3,3-trimethylpyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,2-Difluoro-1,3-dimethylimidazolidine: Another fluorinated heterocyclic compound with similar properties and applications.

    2,2-Difluoro-1,3-benzodioxole: Known for its use in various industrial and pharmaceutical applications.

    3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Used in biological and chemical research.

Uniqueness: 2,2-Difluoro-1,3,3-trimethylpyrrolidine stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring high selectivity and specificity .

Properties

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

2,2-difluoro-1,3,3-trimethylpyrrolidine

InChI

InChI=1S/C7H13F2N/c1-6(2)4-5-10(3)7(6,8)9/h4-5H2,1-3H3

InChI Key

BZSBPSOVPACROP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1(F)F)C)C

Origin of Product

United States

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